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. Temuterkib
Cancer Model (Cell Mutation Treatment .
Line) Tvoe Dose & Duration Reported Efficacy
JP Schedule
A375 Melanoma BRAF 100 mg/kg, once 21 days Significant tumor
(Parental) [1] V600E daily (0.9.) regression; 4/6
complete responses [1]
A375 Melanoma BRAF 50 mg/kg, twice Not specified  95% tumor growth
(Vemurafenib-resistant)  V600E daily (0.9.) inhibition [1]
[1]
HCT116 Colorectal [1] KRAS 100 mg/kg, once Not specified  31% tumor regression
mutant daily (0.9.) [1]
HCT116 Colorectal KRAS LY3214996 + Not specified  94% tumor growth
(Combo with mutant Pan-RAF inhibition (synergistic
LY3009120) [1] inhibitor effect) [1]
MiaPaCa-2 Pancreatic KRAS 100 mg/kg, once Not specified  66% tumor regression
[1] mutant daily (0.g.) [1]
Calu-6 NSCLC [1] KRAS 100 mg/kg, once Not specified  54% tumor regression
mutant daily (0.9.) [1]
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. Temuterkib
Cancer Model (Cell Mutation Treatment .
Line) Tvoe Dose & Duration Reported Efficacy
P Schedule
Colo205 Colorectal [1] BRAF 100 mg/kg, once Not specified  76% tumor regression
mutant daily (0.9.) [1]
Multiple Xenograft BRAF, RAS 100 mg/kg, once Not specified  Significant tumor growth
Models [2] mutant daily (0.g.) inhibition or regression

2]

Experimental Protocols for In Vivo Studies

For researchers aiming to replicate these studies, here are detailed methodologies based on the literature.

Animal Model and Administration

e Model: Typically, immunocompromised mice (e.g., NSG mice) are used for human tumor xenograft
studies [2].

¢ Dosing Formulation: The compound is often prepared as a homogeneous suspension. For example,
it can be suspended in a 0.5% methylcellulose solution or similar vehicle for oral gavage [3] [1].

e Dosing Schedule: The standard schedule is once-daily oral gavage (0.g.) at 100 mg/kg. In models
of acquired resistance, a more intensive schedule of 50 mg/kg twice daily has been used [1].

Efficacy and Pharmacodynamic Assessment

e Tumor Measurement: Tumor volume is measured regularly using calipers. Tumor growth inhibition
(%T/C) and tumor regression are calculated by comparing the treatment group to the vehicle control
group [1].

e Pharmacodynamic (PD) Biomarker Analysis: A key PD marker for target engagement is the
phosphorylation of p90RSK1 (phospho-p90RSK1).

o Protocol: At the end of the study or at specific timepoints post-dosing, tumors are harvested
and homogenized.

o Analysis: Lysates are analyzed via Western blot or similar immunoassays using antibodies
specific for phospho-p90RSK1 to confirm pathway inhibition [2] [1].
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Combination Therapy Protocols

Temuterkib shows enhanced efficacy in combination with other agents. A noted example is co-

administration with the CDK4/6 inhibitor abemaciclib.

¢ Procedure: Mice are treated with both Temuterkib and abemaciclib concurrently.
¢ Observation: This combination is well-tolerated and results in potent tumor growth inhibition or even
regression in KRAS mutant colorectal and non-small cell lung cancer models [1]. Similar vertical
inhibition strategies combining Temuterkib with upstream SOS1 or SHP2 inhibitors have also proven
highly effective in spheroid models [4].

Key Mechanisms and Workflow

The following diagram illustrates the mechanism of action of Temuterkib and the typical workflow for in

vivo efficacy studies.
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Critical Considerations for Protocol Design

¢ Dose-Dependent Toxicity: While generally well-tolerated in oncology models, a study investigating
anthracycline-induced cardiotoxicity found that Temuterkib induced dose-dependent cardiotoxicity
in zebrafish. This highlights the importance of careful dose optimization in preclinical studies [5].

¢ Brain Penetrance: Temuterkib has been identified as a brain-active ERK inhibitor using a novel
kinase-modulated bioluminescent indicator (KiMBI), which may be relevant for studies involving brain
tumors or metastases [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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